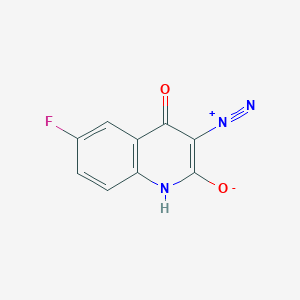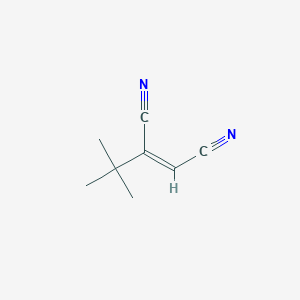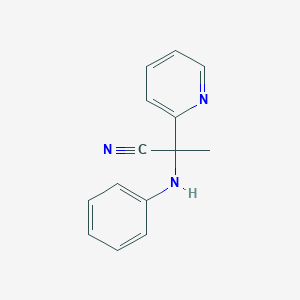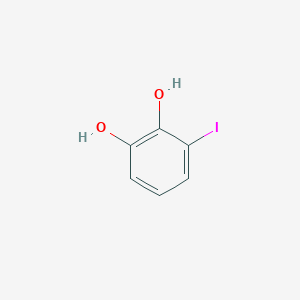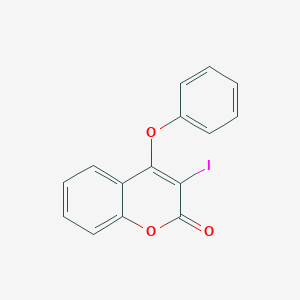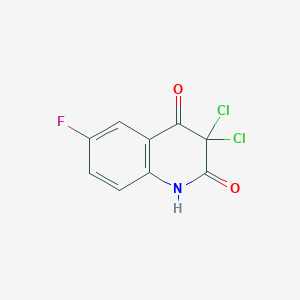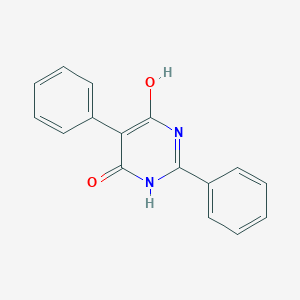
2,5-Diphenyl-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a pyrimidine ring and two phenyl groups.
Applications De Recherche Scientifique
2,5-Diphenyl-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, it has been shown to have anticancer, antiviral, and anti-inflammatory properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-4,6-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis by inhibiting the activity of the proteasome and activating the p53 pathway. In viral infections, it has been shown to inhibit the replication of the virus by blocking viral proteases and polymerases. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Effets Biochimiques Et Physiologiques
2,5-Diphenyl-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In viral infections, it has been shown to reduce viral load and inhibit viral replication. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Diphenyl-4,6-pyrimidinediol in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, the limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2,5-Diphenyl-4,6-pyrimidinediol. One direction is to explore its potential applications in other fields, such as catalysis, energy storage, and sensors. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity at different concentrations.
Méthodes De Synthèse
The synthesis of 2,5-Diphenyl-4,6-pyrimidinediol can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
29133-86-6 |
|---|---|
Nom du produit |
2,5-Diphenyl-4,6-pyrimidinediol |
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |
Clé InChI |
XYXQJMOZTJTMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



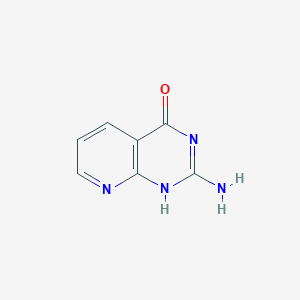
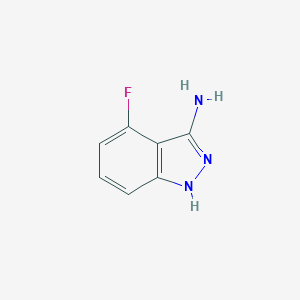

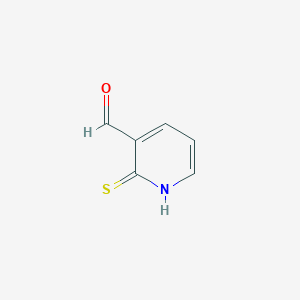
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
